molecular formula C7H11ClN4O B13079295 2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide

2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide

Cat. No.: B13079295
M. Wt: 202.64 g/mol
InChI Key: YVKCVEOJZOERGP-UHFFFAOYSA-N
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Description

2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an amino group, a chloro-substituted pyrazole ring, and a propanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit certain kinases or proteases, leading to downstream effects on cell signaling and metabolism .

Comparison with Similar Compounds

Similar compounds to 2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide include:

    4-Chloro-3-methyl-1H-pyrazole: A precursor in the synthesis of the target compound.

    2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide: A structurally similar compound with a different substitution pattern on the pyrazole ring.

    3-Methyl-1H-pyrazole-4-carboxamide: Another pyrazole derivative with potential biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H11ClN4O

Molecular Weight

202.64 g/mol

IUPAC Name

2-amino-3-(4-chloro-3-methylpyrazol-1-yl)propanamide

InChI

InChI=1S/C7H11ClN4O/c1-4-5(8)2-12(11-4)3-6(9)7(10)13/h2,6H,3,9H2,1H3,(H2,10,13)

InChI Key

YVKCVEOJZOERGP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)CC(C(=O)N)N

Origin of Product

United States

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